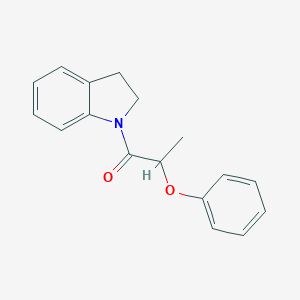
1-(2,3-dihydro-1H-indol-1-yl)-2-phenoxypropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-dihydro-1H-indol-1-yl)-2-phenoxypropan-1-one is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is known to possess various biochemical and physiological effects that make it a promising candidate for further research.
作用機序
The mechanism of action of 1-(2,3-dihydro-1H-indol-1-yl)-2-phenoxypropan-1-one involves the inhibition of various enzymes and signaling pathways that are involved in inflammation, cancer, and microbial growth. This compound has been shown to inhibit the activity of COX-2, a key enzyme involved in inflammation, and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects that make it a promising candidate for further research. This compound has been shown to reduce the production of inflammatory cytokines, inhibit the growth of cancer cells, and reduce the growth of microbial pathogens.
実験室実験の利点と制限
The advantages of using 1-(2,3-dihydro-1H-indol-1-yl)-2-phenoxypropan-1-one in lab experiments include its low toxicity and high potency. This compound is also relatively easy to synthesize and purify. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential for non-specific binding to proteins.
将来の方向性
There are many potential future directions for research on 1-(2,3-dihydro-1H-indol-1-yl)-2-phenoxypropan-1-one. Some possible areas of investigation include:
1. Further studies on the anti-inflammatory properties of this compound, including its effects on other inflammatory pathways and diseases.
2. Investigation of the potential use of this compound in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
3. Studies on the potential use of this compound in combination with other drugs to enhance its efficacy and reduce potential side effects.
4. Investigation of the potential use of this compound as a lead compound for the development of new drugs with improved potency and selectivity.
In conclusion, this compound is a promising compound with potential applications in the field of medicine. Further research is needed to fully understand its mechanism of action and to explore its potential therapeutic uses.
合成法
The synthesis of 1-(2,3-dihydro-1H-indol-1-yl)-2-phenoxypropan-1-one involves the reaction between 2-phenoxypropan-1-ol and indoline-2,3-dione in the presence of a catalyst such as p-toluenesulfonic acid. This reaction results in the formation of the desired compound in good yields.
科学的研究の応用
1-(2,3-dihydro-1H-indol-1-yl)-2-phenoxypropan-1-one has been studied extensively for its potential applications in the field of medicine. It has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
分子式 |
C17H17NO2 |
|---|---|
分子量 |
267.32 g/mol |
IUPAC名 |
1-(2,3-dihydroindol-1-yl)-2-phenoxypropan-1-one |
InChI |
InChI=1S/C17H17NO2/c1-13(20-15-8-3-2-4-9-15)17(19)18-12-11-14-7-5-6-10-16(14)18/h2-10,13H,11-12H2,1H3 |
InChIキー |
QXYSLYJUHGGRNV-UHFFFAOYSA-N |
SMILES |
CC(C(=O)N1CCC2=CC=CC=C21)OC3=CC=CC=C3 |
正規SMILES |
CC(C(=O)N1CCC2=CC=CC=C21)OC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}cyclohexanecarboxamide](/img/structure/B267602.png)
![3-[(cyclohexylcarbonyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B267605.png)
![1-[(4-ethylphenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole](/img/structure/B267607.png)

![N-{3-[(cyclohexylamino)carbonyl]phenyl}nicotinamide](/img/structure/B267612.png)
![N-[2-(morpholin-4-ylcarbonyl)phenyl]-4-(2-phenylethoxy)benzamide](/img/structure/B267613.png)
![N-[2-(2-ethoxyethoxy)phenyl]-N'-phenylurea](/img/structure/B267614.png)

![N-cyclohexyl-N'-[2-(2-ethoxyethoxy)phenyl]urea](/img/structure/B267617.png)
![4-{[4-(2-Ethoxyethoxy)phenyl]amino}-4-oxobutanoic acid](/img/structure/B267620.png)

![N-{2-[(2-methyl-2-propenyl)oxy]phenyl}isonicotinamide](/img/structure/B267624.png)
![2-[(2-methylprop-2-en-1-yl)oxy]-N-(2-phenylethyl)benzamide](/img/structure/B267625.png)
![N-[4-(2-methoxyethoxy)phenyl]-2-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B267626.png)